molecular formula C25H22N2O3S B7523739 [2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 3-phenylpropanoate

[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 3-phenylpropanoate

Cat. No.: B7523739
M. Wt: 430.5 g/mol
InChI Key: IWIOKXFKRXZZRG-UHFFFAOYSA-N
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Description

[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 3-phenylpropanoate is a complex organic compound that features a benzothiazole ring, an aniline derivative, and a phenylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 3-phenylpropanoate typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Aniline Derivative Formation: The benzothiazole derivative is then reacted with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the aniline derivative.

    Esterification: The final step involves the esterification of the aniline derivative with 3-phenylpropanoic acid using a catalyst like sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interaction with biological macromolecules can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of [2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 3-phenylpropanoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzothiazole ring could play a crucial role in binding to the target, while the aniline and ester groups may influence its overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: A simpler benzothiazole derivative with potential biological activity.

    3-Phenylpropanoic Acid: A precursor in the synthesis of various esters and amides.

    Aniline Derivatives: Compounds with a wide range of applications in dye and pharmaceutical industries.

Uniqueness

The uniqueness of [2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 3-phenylpropanoate lies in its combined structural features, which allow for diverse reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-17-7-13-21-22(15-17)31-25(27-21)19-9-11-20(12-10-19)26-23(28)16-30-24(29)14-8-18-5-3-2-4-6-18/h2-7,9-13,15H,8,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIOKXFKRXZZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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